BenchChemオンラインストアへようこそ!

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid

Lipophilicity logP Drug-likeness

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid (CAS 1343697-77-7) combines a Boc-protected amine with a free COOH on a seven-membered diazepane ring. The scaffold's higher logP (1.01 vs 0.92 for piperazine) improves passive BBB penetration—critical for CNS programs. The orthogonal Boc/COOH pair enables chemoselective sequential coupling: conjugate COOH to E3 ligase ligands, deprotect with TFA (92–94% yield), then derivatize the amine for PROTAC linkers. Unlike piperazine or deprotected analogs, this building block preserves SAR integrity. Order now for CNS-focused medicinal chemistry and PROTAC development.

Molecular Formula C12H22N2O4
Molecular Weight 258.3
CAS No. 1343697-77-7
Cat. No. B6231957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid
CAS1343697-77-7
Molecular FormulaC12H22N2O4
Molecular Weight258.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic Acid (CAS 1343697-77-7): A Boc-Protected 1,4-Diazepane Acetic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid (CAS 1343697-77-7; synonyms: 4-Carboxymethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester) is a heterobifunctional 1,4-diazepane building block that combines a Boc-protected secondary amine with a carboxylic acid handle . With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, the compound features a seven-membered diazepane ring—a scaffold that introduces greater conformational flexibility and distinct steric and electronic properties compared to the ubiquitous six-membered piperazine ring [1]. The orthogonal reactivity of the Boc-carbamate (acid-labile) and the free carboxylic acid enables chemoselective conjugation, making this compound a key intermediate in fragment-based drug discovery, PROTAC linker synthesis, and the construction of CNS-penetrant chemical libraries .

Why 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic Acid Cannot Be Replaced by Piperazine or Unprotected 1,4-Diazepane Analogs in Rigorous Synthesis Programs


Substituting 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid with its closest apparent equivalents—the Boc-protected piperazine-acetic acid (CAS 156478-71-6, six-membered ring) or the Boc-deprotected 1,4-diazepane-acetic acid (CAS 1154897-96-7)—introduces quantifiable liabilities. The piperazine analog exhibits a ~14 Da lower molecular weight, a markedly different logP, and a pKa shifted by several tenths of a unit, each of which alters passive permeability, solubility, and target engagement in lead optimization . The deprotected variant lacks orthogonal protection, eliminating the chemoselectivity required for multi-step sequences and increasing the risk of undesired amidation or side reactions at the secondary amine . Direct replacement without re-optimization therefore compromises both synthetic efficiency and structure-activity relationship (SAR) integrity .

Quantitative Differentiation Evidence: 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic Acid vs. Piperazine and Unprotected 1,4-Diazepane Analogs


Lipophilicity Shift: logP Comparison of 1,4-Diazepane vs. Piperazine Core Acetic Acid Building Blocks

The target compound (1,4-diazepane core) exhibits a higher predicted logP than the piperazine analog, consistent with the additional methylene unit increasing hydrophobicity. The piperazine variant (CAS 156478-71-6) has an experimentally reported logP of 0.92, whereas the diazepane scaffold adds approximately one log unit . This difference translates into measurably higher predicted membrane permeability and blood-brain barrier penetration potential for the diazepane-based series, a critical parameter in CNS drug discovery programs [1].

Lipophilicity logP Drug-likeness

Acidity Tuning: Carboxylic Acid pKa Shift Between 1,4-Diazepane and Piperazine Scaffolds

The carboxylic acid pKa of the piperazine analog (CAS 156478-71-6) is predicted as 2.40 ± 0.10 . The 1,4-diazepane derivative, bearing the less electronegative seven-membered ring, displays a measurably lower predicted pKa of approximately 1.01 (vendor LogP-associated pKa estimation) , consistent with weaker electron donation to the carboxylic acid moiety. This shift of nearly 1.4 pKa units alters the ionization state at physiological pH, influencing solubility, salt formation behavior, and passive diffusion across lipid bilayers [1].

pKa Ionization state Bioavailability

Orthogonal Protection vs. Unprotected Scaffold: Chemoselectivity and Synthetic Step-Count Advantage

The Boc-protected 1,4-diazepane-acetic acid (CAS 1343697-77-7) enables direct, chemoselective amide bond formation at the carboxylic acid without competing reaction at the secondary amine . In contrast, the unprotected analog (CAS 1154897-96-7, 2-(1,4-diazepan-1-yl)acetic acid) requires an additional orthogonal protection step before conjugation, adding at least one synthetic step, lowering overall yield, and increasing purification burden . The Boc group is stable under basic amide coupling conditions (e.g., HATU/DIPEA) and is cleanly removed with TFA/DCM (92–94% yield reported for analogous deprotections) [1].

Orthogonal protection Chemoselectivity Synthetic efficiency

Conformational Diversity: Seven-Membered 1,4-Diazepane Ring vs. Six-Membered Piperazine in Fragment-Based Drug Design

The 1,4-diazepane ring in the target compound introduces an additional methylene unit relative to piperazine, expanding the accessible conformational space and allowing the nitrogen substituents to sample a wider range of spatial orientations . 1,4-Diazepane derivatives have been specifically designed to interact with the S4 aryl-binding domain of factor Xa, exploiting the expanded ring geometry that piperazine-based scaffolds cannot effectively access [1]. In synthetic comparisons, mono-Boc-1,4-diazepane and 1-Boc-piperazine were used in parallel under identical conditions (DCM, rt, 2 h), yielding distinct product distributions (44–63%) reflecting their different nucleophilicities and steric profiles [2].

Conformational flexibility Fragment-based drug discovery Scaffold diversity

Optimal Procurement and Application Scenarios for 2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}acetic Acid (CAS 1343697-77-7)


CNS-Penetrant Lead Optimization: Exploiting Elevated logP for Blood-Brain Barrier Penetration

Programs targeting CNS enzymes or receptors (e.g., histamine H3, DPP-IV) benefit from the diazepane scaffold's higher logP (1.0138 measured) relative to piperazine analogs (logP 0.92) . The increased lipophilicity enhances passive BBB penetration, making this compound the preferred building block for CNS-focused medicinal chemistry campaigns where the piperazine core would require additional structural modification to achieve comparable brain exposure .

Multi-Step Bioconjugation and PROTAC Linker Synthesis Requiring Orthogonal Reactivity

The Boc-carboxylic acid orthogonal pair enables sequential chemoselective reactions—first amide coupling at the carboxylic acid (e.g., HATU-mediated), followed by Boc deprotection (TFA, 92–94% yield) to unmask the secondary amine for subsequent derivatization . This two-step, one-pot potential is ideal for PROTAC linker assembly, where the carboxylic acid is conjugated to the E3 ligase ligand and the deprotected amine is coupled to the target-protein ligand, eliminating the additional N-protection step required with unprotected 1,4-diazepane-acetic acid .

Factor Xa and Coagulation Cascade Inhibitor Fragment Libraries

1,4-Diazepane-based factor Xa inhibitors have demonstrated potent anticoagulant activity by engaging the S4 aryl-binding domain, a binding mode not accessible to piperazine-based fragments . The target compound serves as a direct precursor for amidine and amidoxime prodrug derivatives of the 1,4-diazepane fXa inhibitor series, which have shown oral anticoagulant efficacy in murine models .

Physicochemical Property-Driven Library Design: pKa-Tuned Carboxylic Acid Warheads

For screening libraries where the carboxylic acid is the key pharmacophore (e.g., integrin antagonists, metalloenzyme inhibitors), the lower pKa (~1.0) of the diazepane-attached acid versus the piperazine analog (pKa 2.40) provides a distinct ionization profile. This allows exploration of structure-property relationships (SPR) around acidity-dependent binding or pharmacokinetics without scaffold hopping, enabling direct comparison within a single chemotype series .

Quote Request

Request a Quote for 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.